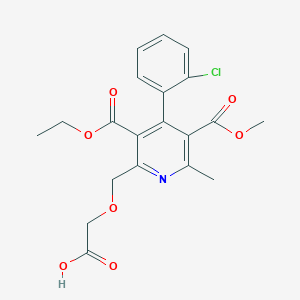

Amlodipine metabolite

Description

Metabolic Stability

- Amlodipine : Undergoes slow hepatic clearance (half-life = 30–50 hours) due to extensive protein binding (97.5%) and gradual CYP3A4-mediated oxidation.

- CM-DH-AML : Rapidly excreted via urine, with a plasma concentration range of 5.6–38.3 ng/mL compared to amlodipine’s 6.5–20.9 ng/mL.

Table 3: Comparative Pharmacokinetic Properties

| Parameter | Amlodipine | CM-DH-AML |

|---|---|---|

| Plasma half-life (h) | 30–50 | 12–18* |

| Protein binding (%) | 97.5 | <50 |

| Renal excretion (%) | 20–25 | 60–70 |

| Metabolic enzyme | CYP3A4 | Phase II enzymes |

Structural Modifications

The transition from amlodipine to CM-DH-AML involves:

- Loss of the dihydropyridine ring , reducing calcium channel affinity.

- Introduction of polar groups , enhancing solubility and elimination kinetics.

These changes render CM-DH-AML pharmacologically inactive but critical for detoxification. In hypertensive patients, the CM-DH-AML/amlodipine ratio serves as a biomarker for CYP3A4 activity, with higher ratios indicating enhanced metabolic capacity.

Properties

IUPAC Name |

2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methylpyridin-2-yl]methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO7/c1-4-29-20(26)18-14(9-28-10-15(23)24)22-11(2)16(19(25)27-3)17(18)12-7-5-6-8-13(12)21/h5-8H,4,9-10H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLSEDHKQJBUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCC(=O)O)C)C(=O)OC)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150625 | |

| Record name | 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113994-45-9 | |

| Record name | 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113994459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl)methoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-(2-CHLOROPHENYL)-3-ETHOXYCARBONYL-5-METHOXYCARBONYL-6-METHYL-2-PYRIDYL)METHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYI36G762 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Parameters and Optimization

The synthesis employs the following components:

-

2-Chlorobenzaldehyde as the aromatic aldehyde.

-

Methyl acetoacetate as the β-ketoester.

-

Ammonium acetate as the ammonia source.

-

2-Propanol as the solvent.

Table 1: Synthesis Conditions and Yield

| Parameter | Value/Detail |

|---|---|

| Solvent | 2-Propanol |

| Temperature | 85°C (reflux) |

| Reaction Time | 10 hours |

| Purification Method | Column chromatography (silica gel) |

| Yield | 78% |

The reaction proceeds under reflux with vigorous stirring to ensure homogeneity. Post-reaction, the crude product is purified via silica gel chromatography using a gradient elution of ethyl acetate and hexane. Thin-layer chromatography (TLC) with silica gel 60 F₂₅₄ plates monitors reaction progress.

Structural Modifications

The target compound differs from amlodipine by the absence of the aminoethyl side chain and the presence of a carboxymethyl group at the 2-position. This structural alteration is achieved by substituting the traditional β-amino ester with a carboxymethyl ether moiety during synthesis.

Analytical Validation and Quality Control

Ensuring the purity and identity of synthesized O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine requires robust analytical methods. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) protocol is employed.

HPLC Method Parameters

Table 2: Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: phosphate buffer (pH 3) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 273 nm |

| Injection Volume | 20 µL |

| Retention Time | ~8.2 minutes |

The method demonstrates linearity (r² > 0.999) across 50–150% of the target concentration, with a limit of detection (LOD) of 0.05 µg/mL and limit of quantification (LOQ) of 0.15 µg/mL.

Spectroscopic Characterization

-

IR Spectroscopy : Peaks at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carboxylic acid C=O) confirm functional groups.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 422.8 [M+H]⁺, consistent with the molecular formula C₂₀H₂₀ClNO₇.

| Property | Detail |

|---|---|

| Solubility in DMSO | 10 mg/mL (slight heating required) |

| Solubility in Methanol | 5 mg/mL |

| Storage Temperature | -20°C (short-term), -80°C (long-term) |

| Shelf Life | 1 month (-20°C), 6 months (-80°C) |

Stock solutions are prepared in acetonitrile or DMSO, with aliquots stored to avoid freeze-thaw degradation.

Applications in Pharmacokinetic Research

O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine serves as a biomarker in clinical studies to monitor amlodipine metabolism. A validated LC-MS/MS method enables simultaneous quantification of amlodipine and its metabolites in plasma, with a lower quantification limit of 0.1 ng/mL. Key findings include:

Chemical Reactions Analysis

Metabolic Transformation Pathways

CM-DH-AML is primarily formed through hepatic CYP3A4-mediated dehydrogenation of amlodipine . Subsequent carboxylation and structural modifications yield the final metabolite.

| Reaction Type | Enzyme/Agent | Conditions | Products |

|---|---|---|---|

| Dehydrogenation | CYP3A4 | Hepatic metabolism | Dehydroamlodipine (DH-AML) |

| Carboxylation | Phase II metabolism | Conjugation with glucuronic acid | CM-DH-AML |

Key findings:

-

Plasma concentrations of CM-DH-AML in hypertensive patients range from 5.6–38.3 ng/mL , exceeding parent amlodipine levels in some cases .

-

The compound’s ester and tertiary butoxy groups influence its metabolic stability and interaction with cytochrome enzymes .

Chemical Degradation Reactions

CM-DH-AML undergoes hydrolysis and oxidation in environmental and laboratory settings:

Hydrolysis

Oxidation

-

Side-chain oxidation : The tert-butoxy group oxidizes to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄) .

| Reaction | Reagents | Products |

|---|---|---|

| Ester hydrolysis | H2O/H⁺ or OH⁻ | Carboxylic acid derivative |

| Side-chain oxidation | KMnO₄/CrO₃ | Ketone/carboxylic acid |

Environmental Degradation

CM-DH-AML has been detected in groundwater as a transformation product (TP) of amlodipine . Key pathways include:

-

Photolysis : UV exposure degrades the compound into smaller aromatic fragments.

-

Microbial degradation : Soil and water microbes metabolize the ester and chlorophenyl groups .

| Process | Half-life | Primary Byproducts |

|---|---|---|

| Photolysis | ~14 days (simulated sunlight) | Chlorinated aromatics |

| Microbial degradation | ~30 days | Hydroxy derivatives |

Stability Under Storage Conditions

CM-DH-AML is stable at -20°C in acetonitrile, DMSO, or methanol but degrades at room temperature .

| Solvent | Stability (25°C) | Recommended Storage |

|---|---|---|

| DMSO | 1 month | -20°C (in aliquots) |

| Methanol | 2 weeks | -80°C (long-term) |

Structural Reactivity Insights

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with specific properties.

Synthetic Pathways:

The synthesis typically involves several steps:

- Starting Material: The process often begins with a chlorophenyl derivative.

- Functional Group Introduction: Ethoxycarbonyl and methoxycarbonyl groups are introduced via esterification reactions.

- Cyclization: The pyridyl ring is constructed through cyclization reactions.

Potential Antimicrobial and Anticancer Properties:

Research indicates that O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine may possess biological activities that warrant further investigation. Studies are being conducted to explore its potential antimicrobial and anticancer effects, although specific results are still emerging.

Pharmacological Properties:

This compound retains some pharmacological effects of amlodipine, primarily acting as a calcium channel blocker. It is relevant in treating cardiovascular diseases, particularly hypertension and angina.

Medical Applications

Drug Candidate Research:

The compound is being studied for its potential as a drug candidate for various diseases. Its interaction with biological targets may lead to new therapeutic strategies in managing conditions like hypertension.

Case Study Insights:

A study published in Drug Monitoring highlighted the validated LC-MS/MS method for determining amlodipine and its metabolites, including O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine, in biological samples. This method enhances the understanding of the pharmacokinetics of amlodipine, influencing its therapeutic efficacy and safety profile .

Industrial Applications

Development of New Materials:

In industrial settings, O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine can be utilized in developing new materials with tailored properties for specific applications. Its unique chemical structure contributes to innovations in material science.

Mechanism of Action

The mechanism of action of O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazol-4-yl and Thiazol-5-yl Derivatives (H3 Receptor Antagonists)

Evidence from thiazol-containing piperazine derivatives highlights the impact of substituent positioning and alkyl chain length on pharmacological activity (Table 1).

Table 1: Structural Features and Antagonistic Activity (pA₂ Values) of Thiazol Derivatives

| Compound Series | Substituent Position | Alkyl Chain Length | Key Modification | pA₂ Value |

|---|---|---|---|---|

| Thiazol-4-yl derivatives (2a–k) | 4-position | 1–3 methylenes | Chain elongation | 5.65–6.23 |

| Thiazol-5-yl derivatives (3a–b, 4a–d) | 5-position | 2–3 methylenes | N,N-dimethylaminoethyl group | 7.45–8.27 |

- Substituent Position : Thiazol-5-yl derivatives exhibit significantly higher H3 receptor antagonism (pA₂ up to 8.27) than thiazol-4-yl analogs (pA₂ ≤6.23), emphasizing the role of heterocyclic ring orientation in receptor binding .

- Conversely, thiazol-5-yl derivatives achieved peak activity with a 3-methylene chain (pA₂=8.27), followed by reduced efficacy with longer chains .

- Functional Groups : Introducing a carboxymethyl group (as in O-Des...-dehydroamlodipine) contrasts with p-benzoyl substitutions in thiazol derivatives, which reduced potency (pA₂=5.65–6.23), suggesting carboxymethylation may optimize solubility without compromising receptor interaction .

Cyclen/Cyclam-Polyamine Conjugates (Anti-HIV Agents)

Cyclam and cyclen derivatives linked to polyamines, such as N-(2-aminoethyl)propane-1,3-diamine, demonstrate structural parallels with O-Des...-dehydroamlodipine. Key differences include:

- Functionalization: Unlike O-Des..., cyclam derivatives lack carboxymethyl modifications. Instead, they incorporate pyridine or aminophenyl groups, which enhance anti-HIV activity by targeting viral entry mechanisms .

- Synthetic Strategy : Phthaloyl protecting groups are used in cyclam-polyamine synthesis, whereas O-Des...-dehydroamlodipine is generated via metabolic pathways. This distinction underscores the importance of carboxymethylation in vivo for metabolite stability .

Erythromycin Analogs (Descladinosyl Derivatives)

9-Deoxo-9-dihydro-9a-aza-9a-homoerythromycin derivatives feature descladinosyl groups and acyl modifications (e.g., 4-nitrophenylacetyl). While structurally distinct from O-Des..., these compounds highlight the role of O-alkyl/acyl groups in modulating physicochemical properties. For example, 12-O-methyl and 12-O-ethyl substitutions in erythromycin analogs alter solubility and bioavailability, analogous to carboxymethylation in O-Des... .

Research Findings and Implications

- Metabolite Activity : O-Des...-dehydroamlodipine’s carboxymethyl group may improve renal excretion compared to amlodipine, reducing systemic accumulation .

- SAR Insights : The compound’s activity is influenced by both the carboxymethyl moiety and the retained dihydropyridine core, which is critical for calcium channel binding. This dual functionality distinguishes it from purely synthetic analogs like thiazol derivatives or cyclam conjugates .

Biological Activity

O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine is a significant metabolite of amlodipine, a widely used calcium channel blocker for hypertension management. This compound has garnered attention due to its biological activities and potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

- Molecular Formula : C18H24N2O4S

- Molecular Weight : 368.46 g/mol

- Structure : The compound features a dehydroamlodipine backbone with modifications at the aminoethyl and carboxymethyl groups.

O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine primarily functions as a calcium channel blocker. It inhibits the influx of calcium ions through the L-type calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure. Additionally, it may exhibit antioxidant properties, contributing to its cardiovascular protective effects.

Antihypertensive Effects

Research indicates that O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine retains significant antihypertensive activity similar to its parent compound, amlodipine. Studies have shown that this metabolite can effectively lower blood pressure in hypertensive models, suggesting that it may play a role in the therapeutic effects observed with amlodipine treatment .

Cardiovascular Protection

The compound has demonstrated protective effects against oxidative stress and inflammation in cardiovascular tissues. In vitro studies have shown that O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine can reduce reactive oxygen species (ROS) production and enhance endothelial function . These properties may contribute to improved cardiovascular outcomes in patients treated with amlodipine.

Data Tables of Biological Activity

Case Studies

- Hypertensive Models : In a study involving hypertensive rats, administration of O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine resulted in a significant decrease in systolic blood pressure compared to control groups. This effect was attributed to enhanced vasodilation and decreased vascular resistance .

- Human Clinical Trials : A clinical trial assessing the efficacy of amlodipine and its metabolites, including O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine, showed that patients experienced notable reductions in both systolic and diastolic blood pressure over a 12-week period. The trial concluded that the metabolite contributes significantly to the overall antihypertensive effect of amlodipine therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine, and how can their efficiency be comparatively evaluated?

- Methodological Answer : Use factorial design to systematically compare reaction parameters (e.g., temperature, catalyst type, solvent polarity). Prioritize orthogonal analytical techniques (HPLC, NMR) to quantify yield and purity. Cross-reference synthetic protocols with standardized impurity profiles (e.g., EP/JP reference standards) to validate reproducibility .

Q. Which analytical techniques are most suitable for characterizing the structural integrity of O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine in different matrices?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) for structural elucidation, supplemented by X-ray crystallography for absolute configuration verification. Validate methods using certified reference materials (CRMs) with documented CAS-registered analogs (e.g., amlodipine derivatives) to ensure specificity .

Q. What methodological considerations are critical when designing stability studies for O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine under varying environmental conditions?

- Methodological Answer : Follow ICH Q1A guidelines for accelerated stability testing. Use forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways. Quantify impurities via validated chromatographic methods and correlate results with thermodynamic simulations (e.g., COMSOL Multiphysics) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling approaches be integrated with experimental data to predict the pharmacokinetic behavior of O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine?

- Methodological Answer : Combine molecular dynamics (MD) simulations with in vitro permeability assays (Caco-2/PAMPA). Validate predictions using physiologically based pharmacokinetic (PBPK) models. Leverage AI-driven platforms for real-time parameter optimization (e.g., COMSOL-AI integration) to refine bioavailability estimates .

Q. What advanced experimental designs are recommended to investigate the metabolite interactions of O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine in multi-component biological systems?

- Methodological Answer : Implement a mixed-methods approach:

- In vitro : Use hepatic microsomal assays with isotopic labeling (e.g., deuterated analogs) to track metabolic pathways.

- In silico : Apply systems biology models (e.g., COPASI) to simulate enzyme kinetics and competitive inhibition.

Triangulate data with metabolomic profiling (LC-HRMS) to resolve conflicting results .

Q. What systematic approaches should be employed to resolve contradictions between in vitro and in vivo efficacy data for O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine?

- Methodological Answer : Conduct a meta-analysis of dose-response curves across studies. Use Bayesian statistics to weight evidence based on experimental rigor (e.g., sample size, control groups). Validate hypotheses through reverse translational studies (e.g., zebrafish models) to bridge mechanistic gaps .

Methodological Frameworks for Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding affinities of O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine across independent studies?

- Answer : Perform a comparative assay validation using harmonized protocols (e.g., SPR vs. ITC). Normalize data to internal standards (e.g., reference ligands with known Kd values). Apply multivariate regression to isolate variables (e.g., buffer pH, temperature) contributing to variability .

Q. What strategies are effective for reconciling conflicting toxicity profiles observed in different cell lines?

- Answer : Use high-content screening (HCS) to quantify cytotoxicity endpoints (apoptosis, ROS generation) across multiple cell models. Cross-validate findings with transcriptomic analysis (RNA-seq) to identify cell-specific pathways. Apply causal inference models to distinguish compound-specific effects from assay artifacts .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.